molecular formula C13H21NO3 B12116982 Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B12116982
M. Wt: 239.31 g/mol
InChI Key: UXXJLVKSRXHBGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₁NO₃ It is a derivative of pyrrolidine, featuring a formyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl₃.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving amines and suitable electrophiles.

    Final Coupling: The final step involves coupling the cyclopropyl and pyrrolidine intermediates, often using esterification reactions with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like KMnO₄ or CrO₃.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with formyl groups or cyclopropyl rings.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a cyclopropyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for synthetic and mechanistic studies.

By comparing it with similar compounds, researchers can better understand the influence of different substituents on the reactivity and properties of pyrrolidine derivatives.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h8-11H,4-7H2,1-3H3

InChI Key

UXXJLVKSRXHBGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2C=O

Origin of Product

United States

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